5-Chloroisobenzofuran-1(3H)-one can be synthesized through several methods. One common approach involves the reaction of appropriate starting materials under specific conditions to yield the desired compound.
The yield of 5-Chloroisobenzofuran-1(3H)-one can vary depending on the specific conditions employed, with reported yields around 61% under optimized conditions .
The molecular structure of 5-Chloroisobenzofuran-1(3H)-one can be represented as follows:
BTTRMCQEPDPCPA-UHFFFAOYSA-N
C1=CC2=C(C=C1)C(=O)C(=C2)Cl
This data indicates that the compound has a planar structure due to its aromatic rings, which may affect its interaction with biological targets.
5-Chloroisobenzofuran-1(3H)-one participates in various chemical reactions typical for carbonyl-containing compounds. These reactions include:
The specific reaction conditions and reagents will dictate the pathway and yield of these transformations .
The mechanism of action for 5-Chloroisobenzofuran-1(3H)-one largely depends on its interactions with biological molecules, particularly enzymes or receptors that may recognize its structural features.
These interactions suggest that 5-Chloroisobenzofuran-1(3H)-one could exhibit biological activity relevant to drug development .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are used to characterize this compound, confirming structural integrity and purity .
5-Chloroisobenzofuran-1(3H)-one has potential applications in various scientific fields:
The versatility of this compound underscores its significance in ongoing research within organic chemistry and materials science .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: